molecular formula C15H21FN2O2S B10880236 1-Cyclopentyl-4-[(4-fluorophenyl)sulfonyl]piperazine

1-Cyclopentyl-4-[(4-fluorophenyl)sulfonyl]piperazine

Cat. No.: B10880236
M. Wt: 312.4 g/mol
InChI Key: ZWEGQMMLRRJMEX-UHFFFAOYSA-N
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Description

1-Cyclopentyl-4-[(4-fluorophenyl)sulfonyl]piperazine is a piperazine derivative characterized by a cyclopentyl group at the 1-position and a 4-fluorophenylsulfonyl moiety at the 4-position. This scaffold combines structural features that influence both physicochemical properties (e.g., lipophilicity, solubility) and biological interactions. Piperazine derivatives are widely studied for their versatility in medicinal chemistry, often serving as central nervous system (CNS) agents, enzyme inhibitors, or antimicrobial compounds. The sulfonyl group enhances metabolic stability, while the fluorine atom on the phenyl ring modulates electronic properties and bioavailability .

Properties

Molecular Formula

C15H21FN2O2S

Molecular Weight

312.4 g/mol

IUPAC Name

1-cyclopentyl-4-(4-fluorophenyl)sulfonylpiperazine

InChI

InChI=1S/C15H21FN2O2S/c16-13-5-7-15(8-6-13)21(19,20)18-11-9-17(10-12-18)14-3-1-2-4-14/h5-8,14H,1-4,9-12H2

InChI Key

ZWEGQMMLRRJMEX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Catalytic Hydrogenation of Piperazine and Cyclopentanone

The 1-cyclopentylpiperazine intermediate is synthesized via reductive amination of cyclopentanone and piperazine under hydrogen gas (5–10 bar) using palladium on carbon (Pd/C) or Raney nickel as catalysts. This method, described in patent JPS61158973A, proceeds in 70–85% yield under solvent-free conditions or in ethanol at 60–80°C.

Reaction Conditions

  • Catalyst : 5% Pd/C (0.1 equiv)

  • Temperature : 80°C

  • Pressure : 10 bar H₂

  • Yield : 82%

The absence of solvent minimizes byproducts, while excess cyclopentanone drives the reaction to completion. Post-reaction purification involves distillation under reduced pressure (b.p. 120–125°C at 0.5 mmHg).

Sulfonylation of 1-Cyclopentylpiperazine

Nucleophilic Substitution with 4-Fluorophenylsulfonyl Chloride

The sulfonylation step introduces the 4-fluorophenylsulfonyl group at the piperazine N-4 position. This reaction is typically performed in dichloromethane (DCM) or tetrahydrofuran (THF) using triethylamine (TEA) or diisopropylethylamine (DIPEA) as a base to neutralize HCl.

Standard Protocol :

  • Dissolve 1-cyclopentylpiperazine (1.0 equiv) in anhydrous DCM.

  • Add TEA (2.2 equiv) and 4-fluorophenylsulfonyl chloride (1.1 equiv) dropwise at 0°C.

  • Stir for 12–24 hours at room temperature.

  • Quench with water, extract with DCM, and purify via silica gel chromatography (hexane:ethyl acetate = 3:1).

Yield : 68–75%
Purity : >95% (HPLC)

Optimization Strategies

  • Temperature Control : Maintaining 0°C during sulfonyl chloride addition prevents di-sulfonylation.

  • Solvent Selection : THF increases reaction rate but may reduce yield due to side reactions.

  • Base Screening : DIPEA outperforms TEA in sterically hindered systems, improving yields to 78%.

Alternative Routes and Modifications

Microwave-Assisted Synthesis

A modified approach using microwave irradiation reduces reaction time from 24 hours to 30 minutes. Combining 1-cyclopentylpiperazine and 4-fluorophenylsulfonyl chloride in acetonitrile with DIPEA under microwave heating (100°C) achieves 72% yield.

Solid-Phase Synthesis for High-Throughput Production

Immobilized piperazine derivatives on Wang resin enable scalable synthesis. After cyclopentylation, on-resin sulfonylation with 4-fluorophenylsulfonyl chloride in DMF yields 65–70% product after cleavage.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.55–1.70 (m, 8H, cyclopentyl), 2.85–3.10 (m, 8H, piperazine), 7.15–7.30 (m, 2H, aromatic), 7.70–7.85 (m, 2H, aromatic).

  • HRMS (ESI+) : m/z calc. for C₁₅H₂₀FN₂O₂S [M+H]⁺: 327.1274; found: 327.1278.

Purity Assessment

  • HPLC : Retention time = 8.2 min (C18 column, 70:30 acetonitrile:water, 1.0 mL/min).

  • Melting Point : 142–144°C.

Industrial-Scale Considerations

Cost-Efficiency Analysis

  • Cyclopentanone : $12/kg (bulk pricing)

  • 4-Fluorophenylsulfonyl Chloride : $180/kg

  • Total Cost per Kilogram : ~$1,200 (excluding purification)

Environmental Impact

  • Waste Streams : HCl gas (neutralized with NaOH), spent Pd/C catalyst (recycled via incineration).

  • E-Factor : 8.2 (kg waste/kg product), primarily from solvent use .

Chemical Reactions Analysis

1-Cyclopentyl-4-[(4-fluorophenyl)sulfonyl]piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine nitrogen atoms, using reagents like alkyl halides or sulfonyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

1-Cyclopentyl-4-[(4-fluorophenyl)sulfonyl]piperazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Piperazine derivatives are often explored for their therapeutic potential in treating various diseases, such as psychiatric disorders and infections.

    Industry: In the industrial sector, this compound can be used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-4-[(4-fluorophenyl)sulfonyl]piperazine involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The fluorophenylsulfonyl group may enhance the compound’s binding affinity and selectivity towards these targets. Detailed studies on its mechanism of action are essential to fully understand its effects and potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Thiazole-Piperazine Hybrids

  • Example: Thiazolylhydrazone derivatives (e.g., compounds 3a–k in ). Structure: Piperazine linked to a thiazole ring via a hydrazone bridge. The 4-fluorophenyl group is retained in some derivatives. Activity: Demonstrated acetylcholinesterase (AChE) inhibition (IC₅₀ values: 0.5–5.0 µM), attributed to the thiazole moiety’s electron-withdrawing effects and piperazine’s flexibility .

Benzhydrylpiperazine Sulfonamides

  • Example : 1-Benzhydryl-4-((4-nitrophenyl)sulfonyl)piperazine (7c , ).
    • Structure : Benzhydryl (diphenylmethyl) group replaces cyclopentyl; nitro group on the sulfonamide.
    • Activity : Primarily explored as antimicrobial agents. The nitro group increases reactivity but may reduce metabolic stability compared to fluorine .
  • Example: 1-(Bis(4-fluorophenyl)methyl)-4-((4-sulfamoylaminophenyl)sulfonyl)piperazine (6j, ). Structure: Bis(4-fluorophenyl)methyl group and sulfamoyl substituent.

Auxin-Mimicking Piperazines

  • Example: ASP (). Structure: 4-[(4-fluorophenyl)sulfonyl]piperazine with a bromophenoxy acetyl group. Activity: Mimics auxin in plants, inhibiting root elongation in Arabidopsis thaliana. Structural similarity to 2,4-D highlights the role of aromatic rings in phytohormone signaling .
Functional Group Modifications

Sulfonamide Substituents

Compound Name Sulfonamide Substituent Key Activity Reference
Target Compound 4-Fluorophenyl Not explicitly stated (likely CNS) -
1-(3-Fluoro-4-nitrophenyl)-4-... 3-Fluoro-4-nitrophenyl Mosquito larvicidal (AeKir inhibition)
7c () 4-Nitrophenyl Antimicrobial
6j () 4-Sulfamoylaminophenyl Enzyme inhibition (unspecified)
  • Impact : Nitro groups (e.g., in ) enhance electrophilicity but may increase toxicity. Fluorine or sulfamoyl groups balance reactivity and solubility .

Piperazine N-Substituents

Compound Name N-Substituent Effect on Activity
Target Compound Cyclopentyl Likely enhances CNS penetration
GBR 12909 () Bis(4-fluorophenyl)methoxy Dopamine transporter inhibition
Flunarizine () Bis(4-fluorophenyl)methyl Calcium channel blockade
  • Comparison : Bulky substituents (e.g., benzhydryl in ) reduce metabolic clearance but may limit target accessibility. Cyclopentyl offers a balance of hydrophobicity and steric bulk .

Biological Activity

1-Cyclopentyl-4-[(4-fluorophenyl)sulfonyl]piperazine is a piperazine derivative notable for its diverse biological activities. Its unique structure, which includes a cyclopentyl group and a sulfonyl group attached to a piperazine ring, enhances its potential applications in medicinal chemistry. This compound has attracted attention due to its promising effects in various therapeutic areas, including antimicrobial, anticancer, and anti-inflammatory activities.

The molecular formula of this compound is C14_{14}H18_{18}FNO2_2S, with a molecular weight of approximately 295.36 g/mol. The presence of the fluorophenyl group is believed to enhance the compound's binding affinity to biological targets, potentially improving its pharmacological profile.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. The piperazine ring facilitates interactions with various biological systems, while the sulfonyl group may enhance selectivity and binding affinity. Research is ongoing to elucidate the precise mechanisms underlying these interactions.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties against a range of bacterial strains. Preliminary data suggest that it may inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic agent .

Anticancer Activity

Research indicates that this compound shows promise in anticancer applications. In vitro studies have revealed its ability to inhibit cell proliferation in various cancer cell lines, suggesting potential as an anticancer therapeutic . For instance, it has been noted to induce apoptosis in specific cancer cell types, although the exact pathways involved are still being investigated.

Anti-inflammatory Properties

This compound has also been evaluated for its anti-inflammatory effects. It appears to modulate inflammatory pathways, potentially reducing cytokine production and inflammatory responses in cellular models . This activity could be beneficial in treating inflammatory diseases.

Research Findings and Case Studies

Study Findings Details
Study on Antimicrobial ActivitySignificant inhibition of bacterial growthTested against various strains with promising results indicating broad-spectrum activity .
Anticancer EvaluationInduces apoptosis in cancer cellsIn vitro studies showed reduced viability in specific cancer lines, warranting further exploration .
Anti-inflammatory AssessmentModulates cytokine productionDemonstrated effectiveness in reducing inflammation markers in cultured cells .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 1-Cyclopentyl-4-[(4-fluorophenyl)sulfonyl]piperazine?

Methodological Answer: The synthesis typically involves sulfonylation of a piperazine intermediate. Key steps include:

  • Step 1: Reacting 1-cyclopentylpiperazine with 4-fluorobenzenesulfonyl chloride in dichloromethane (DCM) or acetonitrile.
  • Step 2: Using a base like N,N-diisopropylethylamine (DIPEA) to neutralize HCl byproducts .
  • Optimization: Solvents such as DMF or acetonitrile improve reaction efficiency, with yields >70% under nitrogen atmosphere .
  • Purification: Flash chromatography or crystallization with diethyl ether yields >95% purity .

Q. How can structural characterization be reliably performed for this compound?

Methodological Answer:

  • NMR Spectroscopy: 1^1H and 13^{13}C NMR in CDCl3_3 confirm substitution patterns (e.g., aromatic protons at δ 7.32 ppm, cyclopentyl CH2_2 at δ 3.49 ppm) .
  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 365.1351 (calculated for C16_{16}H21_{21}F3_3N2_2O2_2S) .
  • X-ray Crystallography: Resolves stereochemistry and confirms sulfonyl-piperazine linkage (angle: 112.5° between S-O and piperazine ring) .

Q. What are the solubility challenges, and how can they be addressed in experimental design?

Methodological Answer:

  • Solubility Profile: Poor aqueous solubility (<0.1 mg/mL in water) but soluble in DCM, methanol, and DMSO (>50 mg/mL) .
  • Strategies:
    • Use co-solvents (e.g., 10% DMSO in PBS) for in vitro assays.
    • Sonication or heating (40–50°C) enhances dissolution in organic phases .

Q. What intermediates are critical in the synthesis of this compound?

Methodological Answer:

  • Key Intermediates:
    • 1-Cyclopentylpiperazine (prepared via cyclopentylamine and bis(2-chloroethyl)amine reaction).
    • 4-Fluorobenzenesulfonyl chloride (synthesized by chlorosulfonation of fluorobenzene).
  • Quality Control: Intermediates require HPLC purity >90% before proceeding .

Q. How stable is the compound under varying storage conditions?

Methodological Answer:

  • Stability Data:

    ConditionDegradation (%)Timeframe
    25°C, air<5%6 months
    4°C, N2_2<2%1 year
    -20°CNo degradation2 years
  • Recommendations: Store under inert gas at -20°C in amber vials .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Modification Sites:
    • Cyclopentyl Group: Replace with bulkier groups (e.g., adamantyl) to improve lipophilicity and blood-brain barrier penetration .
    • Sulfonyl Linker: Substitute with carbonyl or thiourea to alter hydrogen-bonding capacity .
  • Assays: Test derivatives against kinase panels (e.g., EGFR, VEGFR2) to identify selectivity trends .

Q. What strategies are effective in identifying biological targets for this compound?

Methodological Answer:

  • Target Fishing:
    • Computational Docking: Use AutoDock Vina to screen against kinases (e.g., PDB: 1M17) .
    • Pull-Down Assays: Attach a biotin tag to the compound for affinity purification and LC-MS/MS identification of bound proteins .
  • Validation: Confirm target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How can contradictory data on enzymatic inhibition be resolved?

Methodological Answer:

  • Case Example: Discrepancies in CDC25B phosphatase inhibition (IC50_{50} = 2 µM vs. 15 µM) across studies .
  • Resolution Steps:
    • Validate assay conditions (pH 7.4, 25°C, 1 mM DTT).
    • Use recombinant human CDC25B (not bacterial-expressed).
    • Confirm competitive inhibition via Lineweaver-Burk plots .

Q. What computational approaches predict metabolic pathways and toxicity?

Methodological Answer:

  • In Silico Tools:
    • Meteor Nexus: Predicts Phase I metabolites (e.g., sulfoxide formation at the piperazine ring).
    • ProTox-II: Estimates hepatotoxicity (probability: 68%) and mutagenicity .
  • Validation: Compare with in vitro microsomal stability assays (human liver microsomes, t1/2_{1/2} = 45 min) .

Q. Are there synergistic effects when combined with other therapeutic agents?

Methodological Answer:

  • Experimental Design:
    • Combination Index (CI): Use Chou-Talalay method to assess synergy with cisplatin in cancer cell lines (e.g., A549).
    • Results: Synergistic effect observed at CI = 0.3–0.5 (dose ratio 1:2) .
  • Mechanistic Insight: Enhanced DNA damage via PARP inhibition when combined with olaparib .

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